Ethyl 3-hydroxyhexanoate

Descripción

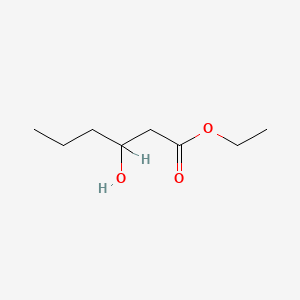

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRIITRHDCNUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862898 | |

| Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with fruity odour | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

101.00 to 102.00 °C. @ 14.00 mm Hg | |

| Record name | Ethyl (±)-3-hydroxyhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water and oils | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.976 | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2305-25-1 | |

| Record name | (±)-Ethyl 3-Hydroxyhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HYDROXYHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3L6B34FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-3-hydroxyhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethyl 3-Hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical properties of ethyl 3-hydroxyhexanoate (B1247844), a valuable chiral building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] This document compiles and presents key quantitative data in a structured format, details relevant experimental methodologies, and illustrates procedural workflows. Ethyl 3-hydroxyhexanoate, also known as ethyl β-hydroxycaproate, is a fatty acid ester recognized for its applications as a flavoring and fragrance agent and its role in the synthesis of more complex molecules.[1][2]

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: Ethyl beta-hydroxycaproate, 3-Hydroxyhexanoic acid ethyl ester, FEMA No. 3545[3]

-

CAS Number: 2305-25-1

-

Molecular Formula: C₈H₁₆O₃[4]

-

Molecular Weight: 160.21 g/mol [4]

-

Chemical Structure:

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow liquid | Room Temperature | [1] |

| Odor | Fruity, grape, green, citrus, sweet | - | [2] |

| Boiling Point | 90-92 °C | 14 mmHg | [1][2][5] |

| 101-102 °C | 14.00 mm Hg | [3][6] | |

| 226 °C | - | [7][8] | |

| Melting Point | Not available | - | [5][9] |

| Density | 0.974 g/mL | 25 °C | [1][2][5] |

| 0.967-0.976 g/mL | - | [3] | |

| 0.970-0.984 g/mL | 25 °C | [6] | |

| Refractive Index | 1.428 | 20 °C | [1][2][5] |

| 1.423-1.433 | - | [3] | |

| 1.426-1.430 | 20 °C | [6] | |

| 1.424-1.433 | 20 °C | [9] | |

| Solubility | Insoluble in water and oils | - | [3][7][8] |

| Soluble in alcohol | - | [6][7][8] | |

| Flash Point | 94 °C (201.2 °F) | Closed cup | [2] |

| Vapor Pressure | 0.00608 mmHg | 25 °C | [10] |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro method, this is observed when a rapid and continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Heat-transfer fluid (e.g., mineral oil)

Procedure:

-

Fill the small test tube with this compound to a depth of approximately 1-2 cm.

-

Place the capillary tube, sealed end up, into the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer assembly in the Thiele tube or oil bath, making sure the heat-transfer fluid is above the level of the sample but below the opening of the test tube.

-

Heat the apparatus gently and evenly.

-

Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge.

-

Continue heating until a rapid and continuous stream of bubbles exits the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. Record this temperature.

-

Record the atmospheric pressure at the time of the experiment.

Determination of Density

Principle: Density is defined as the mass of a substance per unit volume. It is determined by accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it again to determine the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and equilibrate it to the same temperature in the water bath.

-

Dry the exterior of the pycnometer and weigh it to find the mass of the pycnometer filled with the sample (m₃).

-

Calculate the density of this compound using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Determination of Refractive Index

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. It is a characteristic property that can be used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Soft lens tissue

-

Reference standard with a known refractive index (e.g., distilled water)

Procedure:

-

Turn on the refractometer and the circulating water bath, setting it to the desired temperature (e.g., 20 °C).

-

Calibrate the refractometer using the reference standard.

-

Open the prism of the refractometer and clean the surfaces with a soft lens tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow it to dry completely.

-

Place a few drops of this compound onto the lower prism using a clean dropper.

-

Close the prism firmly.

-

Look through the eyepiece and adjust the focus until the crosshairs are sharp.

-

Turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If a colored fringe is observed, adjust the chromaticity corrector until the boundary is sharp and colorless.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Determination of Solubility

Principle: This qualitative test determines the solubility of a substance in various solvents, providing information about its polarity.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Solvents (e.g., water, ethanol, diethyl ether, oils)

Procedure:

-

Solubility in Water:

-

Add approximately 0.5 mL of this compound to a test tube.

-

Add 3 mL of deionized water in small portions, shaking vigorously after each addition.

-

Observe if the substance dissolves completely, forms a separate layer, or is partially soluble. Record the observation. This compound is reported to be insoluble in water.[3][7][8]

-

-

Solubility in Organic Solvents (e.g., Ethanol):

-

Solubility in Oils:

Synthesis and Metabolic Context

Synthesis

This compound is typically synthesized through two primary routes:

-

Esterification of 3-hydroxyhexanoic acid: This involves the reaction of 3-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst.

-

Reduction of ethyl 3-oxohexanoate: This is a common laboratory and industrial method involving the chemical or enzymatic reduction of the corresponding ketoester.[1]

Metabolic Relevance

While this compound itself is not a central metabolite in major signaling pathways, its precursor, 3-hydroxyhexanoyl-CoA, is an intermediate in the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], a type of biodegradable polymer. This biosynthesis can be engineered in microorganisms like Escherichia coli. The pathway involves the elongation of butyryl-CoA to 3-oxohexanoyl-CoA, which is then reduced to (R)-3-hydroxyhexanoyl-CoA.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Measurement.

Caption: Workflow for Refractive Index Measurement.

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

This technical guide has provided a detailed summary of the physical properties of this compound, along with standardized methodologies for their determination. The compiled data and procedural outlines are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective and safe use of this versatile chemical compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scbt.com [scbt.com]

- 5. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]

- 6. Biosynthesis of Poly(3-hydroxybutyrate- co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 2305-25-1 [thegoodscentscompany.com]

- 8. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxyhexanoate (HMDB0031509) [hmdb.ca]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. orgsyn.org [orgsyn.org]

Ethyl 3-hydroxyhexanoate chemical structure and CAS number.

Ethyl 3-hydroxyhexanoate (B1247844), a fatty acid ester, is a naturally occurring compound found in a variety of fruits and fermented beverages. While traditionally utilized in the flavor and fragrance industry for its characteristic fruity and sweet aroma, recent scientific investigations have unveiled its potential as a therapeutic agent, particularly for its antiviral properties. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological activities, with a focus on its potential applications in research and drug development.

Chemical Structure and Identification

Ethyl 3-hydroxyhexanoate is the ethyl ester of 3-hydroxyhexanoic acid. The presence of a hydroxyl group on the third carbon (beta-position) is a key feature of its structure. The molecule possesses a chiral center at the third carbon, meaning it can exist as two different stereoisomers: (S)-ethyl 3-hydroxyhexanoate and (R)-ethyl 3-hydroxyhexanoate. The commonly available form is a racemic mixture of both enantiomers.

Chemical Formula: C H O.[1][2]

Molecular Weight: 160.21 g/mol .[1][2][3]

CAS Number:

Synonyms: Ethyl 3-hydroxycaproate, Hexanoic acid, 3-hydroxy-, ethyl ester, Ethyl beta-hydroxycaproate.[5][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct fruity odor.[4][7] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [4][7] |

| Odor | Fruity, citrus, grape, sweet | [7][8] |

| Boiling Point | 90-92 °C at 14 mmHg | [8] |

| Density | 0.974 g/mL at 25 °C | [8] |

| Refractive Index | 1.428 at 20 °C | [8] |

| Flash Point | 94.44 °C | [4][7] |

| Solubility | Soluble in alcohol, insoluble in water | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and biocatalytic methods. A common laboratory-scale chemical synthesis involves the reduction of ethyl 3-oxohexanoate (B1246410).

Experimental Protocol: Chemical Synthesis

A representative chemical synthesis protocol involves the following steps:

-

Reaction Setup: Ethyl 3-oxohexanoate is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF).

-

Reduction: A reducing agent, for example, sodium borohydride, is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: The reaction is carefully quenched with water. The product is then extracted into an organic solvent like hexane.

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Caption: Workflow for the chemical synthesis of this compound.

Antiviral Activity against Coxsackievirus B

Recent research has highlighted the potent antiviral activity of this compound against Coxsackievirus B (CVB), a significant human pathogen responsible for various diseases, including myocarditis and pancreatitis.[1][4][7][9]

Quantitative Antiviral Data

The in vitro efficacy of this compound against CVB3 has been quantified, demonstrating a favorable therapeutic window.

| Parameter | Value | Description | Reference |

| EC | 1.2 μM | 50% effective concentration for inhibiting viral replication | [1][4][9] |

| CC | 25.6 μM | 50% cytotoxic concentration in host cells | [1][4][9] |

| SI | 20.8 | Selectivity Index (CC / EC) | [1][4][9] |

Mechanism of Action

Studies have indicated that this compound exerts its antiviral effect by targeting the early stages of the viral replication cycle, specifically by inhibiting viral RNA replication.[4][9]

Caption: Proposed mechanism of action of this compound on the Coxsackievirus B replication cycle.

Experimental Protocols for Antiviral Testing

-

Cell Culture: HeLa cells are cultured in appropriate media and seeded in 96-well plates.

-

Infection: Cells are infected with Coxsackievirus B3 (Woodruff strain) at a specific multiplicity of infection (MOI).

-

Treatment: Various concentrations of this compound are added to the infected cells.

-

Incubation: The plates are incubated for 24-48 hours.

-

Assessment of Cytopathic Effect (CPE): The extent of virus-induced cell death is observed microscopically and quantified using an MTT assay to determine cell viability.

-

Data Analysis: The 50% effective concentration (EC) and 50% cytotoxic concentration (CC) are calculated to determine the selectivity index (SI).

-

Animal Model: Suckling Balb/c mice are used for the in vivo studies.

-

Infection: Mice are infected intraperitoneally with Coxsackievirus B3.

-

Treatment: The infected mice are administered this compound (e.g., 250 mg/kg body weight) twice daily. A control group receives a placebo (e.g., PBS).

-

Monitoring: The mice are monitored for clinical signs of disease and mortality.

-

Tissue Analysis: After a specific period (e.g., 5 days post-infection), tissues such as the heart are harvested for virological and pathological analysis to assess the extent of viral replication and tissue damage.

Caption: Experimental workflow for in vitro and in vivo antiviral activity testing of this compound.

Safety and Regulatory Status

This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered to have no safety concerns at current levels of intake when used as a flavoring agent.[5][10] It is also listed as a fragrance ingredient and its safety has been assessed by the Research Institute for Fragrance Materials (RIFM).

Conclusion

This compound is a well-characterized molecule with established applications in the flavor and fragrance industries. The recent discovery of its potent antiviral activity against Coxsackievirus B opens up new avenues for its application in drug development. Its favorable safety profile as a food additive suggests that it could be a promising candidate for further preclinical and clinical investigation as a novel antiviral agent. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this versatile compound.

References

- 1. Novel Antiviral Activity of this compound Against Coxsackievirus B Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Ethyl (S)-3-hydroxyhexanoate | C8H16O3 | CID 440151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3 Hydroxyhexanoate | List of Frontiers open access articles [frontiersin.org]

- 7. Novel Antiviral Activity of this compound Against Coxsackievirus B Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 2305-25-1 [thegoodscentscompany.com]

- 9. Frontiers | Novel Antiviral Activity of this compound Against Coxsackievirus B Infection [frontiersin.org]

- 10. WHO | JECFA [apps.who.int]

The Enigmatic Presence of Ethyl 3-Hydroxyhexanoate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxyhexanoate (B1247844), a volatile organic compound, contributes to the characteristic aroma profile of several fruits, imparting sweet, fruity, and sometimes pineapple-like notes. While its organoleptic properties are of interest to the flavor and fragrance industries, its natural occurrence and biosynthetic pathways in plants are areas of ongoing scientific exploration. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of ethyl 3-hydroxyhexanoate in fruits, details the analytical methodologies for its quantification, and elucidates its plausible biosynthetic origins. This information is critical for researchers in food science, natural product chemistry, and drug development who may be investigating the biological activities or biosynthetic pathways of fruit-derived secondary metabolites.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a variety of fruits. However, quantitative data remains limited in the scientific literature. The following table summarizes the reported concentrations of this compound in different fruit matrices.

| Fruit | Cultivar/Variety | Matrix | Concentration (µg/kg) | Analytical Method | Reference(s) |

| Pineapple | Smooth Cayenne | Pulp | 23.55 | HS-SPME-GC-MS | [1] |

| Core | 19.84 | HS-SPME-GC-MS | [1] | ||

| Grapefruit | Citrus paradisi | Hand-squeezed Juice | 15 | SIDA, GC-O | [2] |

| Papaya | Carica papaya | Fruit | Reported | Not Quantified | [3] |

| Mango | Mangifera indica | Fruit | Reported | Not Quantified | [3] |

| Apple | Malus domestica | Fruit | Reported | Not Quantified | [4] |

| Citrus Fruits | Various | Fruit/Juice | Reported | Not Quantified | [4][5][6] |

HS-SPME-GC-MS: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry SIDA: Stable Isotope Dilution Assay GC-O: Gas Chromatography-Olfactometry

Experimental Protocols

The accurate identification and quantification of this compound in complex fruit matrices require sophisticated analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method. For high-precision quantification, Stable Isotope Dilution Assays (SIDA) are utilized.

General Protocol for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in fruits. Optimization of parameters such as fiber type, extraction time, and temperature may be necessary for different fruit matrices.

a. Sample Preparation:

-

Homogenize a known weight of fresh fruit pulp or juice.

-

Transfer a specific amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride (e.g., 1 g NaCl in 5 mL of deionized water) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

If using an internal standard for semi-quantification, add a known concentration of a suitable standard (e.g., ethyl heptanoate) to the vial.

-

Seal the vial tightly with a PTFE/silicone septum.

b. HS-SPME Procedure:

-

Equilibrate the sample vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) in a thermostated water bath or autosampler agitator.

-

Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

c. GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the heated injector port of the GC-MS system (e.g., 250 °C for 5 minutes) in splitless mode.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Use a temperature program to achieve optimal separation, for example:

-

Initial temperature of 40 °C for 2 minutes.

-

Ramp up to 240 °C at a rate of 5 °C/minute.

-

Hold at 240 °C for 5 minutes.

-

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/minute).

-

The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, with a mass scan range of m/z 35-350.

d. Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST, Wiley).

-

Quantify the compound by creating a calibration curve using standard solutions of this compound.

Stable Isotope Dilution Assay (SIDA) for High-Precision Quantification

SIDA is a highly accurate method for quantification that uses a stable isotope-labeled analog of the target analyte as an internal standard.

a. Synthesis of Labeled Internal Standard:

-

A deuterated or ¹³C-labeled version of this compound is required. This is typically synthesized in a laboratory.

b. Sample Preparation and Analysis:

-

Add a known amount of the labeled internal standard to the fruit homogenate before extraction.

-

Perform the extraction and GC-MS analysis as described in the general protocol.

-

Monitor specific ions for both the unlabeled (native) this compound and the labeled internal standard using selected ion monitoring (SIM) mode on the mass spectrometer.

c. Quantification:

-

Calculate the ratio of the peak area of the native analyte to the peak area of the labeled internal standard.

-

Determine the concentration of the native analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a fixed concentration of the labeled internal standard.

Biosynthesis of this compound in Fruits

A specific biosynthetic pathway dedicated solely to this compound has not been fully elucidated in plants. However, based on the well-established pathways for the formation of other esters and volatile compounds in fruits, a plausible biosynthetic route can be proposed. The pathway originates from fatty acid metabolism, specifically through β-oxidation, and culminates in an esterification reaction catalyzed by an alcohol acyltransferase (AAT).

Plausible Biosynthetic Pathway

The biosynthesis of this compound likely involves the following key steps:

-

Chain Elongation and β-Oxidation: Hexanoyl-CoA, derived from the fatty acid synthesis pathway, undergoes a cycle of β-oxidation.

-

Hydration: The key step is the hydration of an enoyl-CoA intermediate. Specifically, the hydration of trans-2-hexenoyl-CoA, catalyzed by an enoyl-CoA hydratase, would yield 3-hydroxyhexanoyl-CoA.

-

Thioester Cleavage and Reduction (Hypothetical): The 3-hydroxyhexanoyl-CoA could potentially be cleaved and reduced to 3-hydroxyhexanol, though the direct esterification of the CoA-thioester is also possible.

-

Esterification: An alcohol acyltransferase (AAT) enzyme catalyzes the final esterification step, transferring an ethyl group from ethanol (B145695) to 3-hydroxyhexanoyl-CoA (or 3-hydroxyhexanoic acid) to form this compound. Ethanol is readily available in ripening fruits as a product of fermentation.

Caption: Plausible biosynthetic pathway of this compound in fruits.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in fruit samples.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring volatile compound that plays a role in the aroma profiles of several important fruits. While its presence has been confirmed in fruits such as pineapple, grapefruit, papaya, mango, and apple, there is a need for more extensive quantitative studies across different cultivars and ripening stages to fully understand its contribution to fruit flavor. The analytical methodologies, particularly HS-SPME-GC-MS and SIDA, provide robust frameworks for the accurate quantification of this compound. The proposed biosynthetic pathway, originating from fatty acid metabolism, offers a logical route for its formation in plants and provides a basis for future research into the specific enzymes and regulatory mechanisms involved. Further investigation into the biosynthesis and biological activity of this compound could reveal novel applications in food technology and drug development.

References

- 1. smujo.id [smujo.id]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Formation pathways of ethyl esters of branched short-chain fatty acids during wine aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ethyl 3-hydroxyhexanoates [leffingwell.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

A Spectroscopic Guide to Ethyl 3-Hydroxyhexanoate: NMR, IR, and MS Analysis

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-hydroxyhexanoate (B1247844), a key chiral building block in organic synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it outlines the experimental protocols for acquiring this data, ensuring reproducibility and accurate characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethyl 3-hydroxyhexanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.12 | Quartet | ~7.1 | -O-CH ₂-CH₃ |

| ~3.98 | Multiplet | - | -CH (OH)- |

| ~2.43 | Multiplet | - | -CH ₂-COO- |

| ~1.45 | Multiplet | - | -CH(OH)-CH ₂-CH₂- |

| ~1.32 | Multiplet | - | -CH₂-CH ₂-CH₃ |

| ~1.25 | Triplet | ~7.1 | -O-CH₂-CH ₃ |

| ~0.91 | Triplet | ~7.2 | -CH₂-CH₂-CH ₃ |

Data sourced from multiple references and compiled.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | C =O |

| ~68.1 | -C H(OH)- |

| ~60.3 | -O-C H₂-CH₃ |

| ~41.2 | -C H₂-COO- |

| ~38.5 | -CH(OH)-C H₂-CH₂- |

| ~18.8 | -CH₂-C H₂-CH₃ |

| ~14.1 | -O-CH₂-C H₃ |

| ~13.9 | -CH₂-CH₂-C H₃ |

Data sourced from multiple references and compiled.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 (broad) | O-H stretch (alcohol) |

| ~2960, ~2935, ~2875 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1180, ~1130 | C-O stretch |

Data sourced from multiple references and compiled.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[3] The molecular weight of this compound is 160.21 g/mol .[3][4][5]

| m/z | Assignment |

| 160 | [M]⁺ (Molecular ion) |

| 115 | [M - OCH₂CH₃]⁺ |

| 101 | [M - CH₂CH₂CH₃]⁺ |

| 87 | [CH(OH)CH₂CO₂C₂H₅]⁺ |

| 71 | [CH₂CH₂CH₂CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 43 | [CH₂CH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Fragmentation pattern is predicted based on typical ester fragmentation and may vary depending on ionization method.[6]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[7] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[8] For a typical ¹H NMR experiment, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, with a longer relaxation delay (e.g., 2-5 seconds).[8]

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[10]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.[11]

Mass Spectrometry (MS)

Sample Preparation: The sample is typically diluted in a volatile solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.[12] For gas chromatography-mass spectrometry (GC-MS), the sample is injected directly into the GC inlet.[13] For electrospray ionization (ESI), the diluted sample is infused into the mass spectrometer.[12]

Instrumentation and Data Acquisition: For GC-MS, an electron ionization (EI) source is commonly used.[3] The mass analyzer, such as a quadrupole, scans a mass range (e.g., m/z 10-200) to detect the molecular ion and its fragments.[3] For ESI-MS, the sample solution is introduced into the ESI source, and the resulting ions are analyzed.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]

- 4. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxyhexanoate (HMDB0031509) [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. youtube.com [youtube.com]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. spectrabase.com [spectrabase.com]

Biological Activity of Ethyl 3-Hydroxyhexanoate Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxyhexanoate (B1247844) is a chiral molecule existing as two enantiomers: (R)-ethyl 3-hydroxyhexanoate and (S)-ethyl 3-hydroxyhexanoate. As with many chiral compounds in the pharmaceutical and biotechnology sectors, the stereochemistry of ethyl 3-hydroxyhexanoate plays a pivotal role in its biological activity. The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significantly different interactions with chiral biological targets such as enzymes and receptors, resulting in varied pharmacological, toxicological, and sensory profiles. This technical guide provides a comprehensive overview of the currently available scientific information on the biological activities of the individual enantiomers of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Antiviral Activity of this compound

A recent study has highlighted the potential of this compound as a potent antiviral agent against Coxsackievirus B (CVB), a significant pathogen responsible for a range of human diseases including myocarditis, meningitis, and pancreatitis.[1][2][3] While this study provides valuable quantitative data on the compound's efficacy, it is crucial to note that the specific stereoisomer used in the experiments was not explicitly stated. The commercially available form of this compound is often the racemic mixture, and it is highly probable that this was the form used in the research. This ambiguity underscores a significant gap in the understanding of the specific contribution of each enantiomer to the observed antiviral effect.

Quantitative Data: Antiviral Efficacy

The following table summarizes the key quantitative findings from the in vitro antiviral assays performed on what is presumed to be racemic this compound.[1][2][3]

| Parameter | Value | Description |

| EC50 | 1.2 µM | 50% effective concentration for inhibiting CVB3-induced cytopathic effect. |

| CC50 | 25.6 µM | 50% cytotoxic concentration in HeLa cells. |

| SI | 20.8 | Selectivity Index (CC50/EC50), indicating a favorable therapeutic window. |

Experimental Protocols: Antiviral Assays

-

Cell Culture: HeLa cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

Virus Infection: The cell culture medium is removed, and the cells are infected with Coxsackievirus B3 (CVB3) at a specified multiplicity of infection (MOI).

-

Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for 48 hours to allow for viral replication and the development of cytopathic effects.

-

Cell Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength, and the EC50 and CC50 values are calculated from the dose-response curves.[1]

-

Animal Model: Suckling Balb/c mice are used for the in vivo experiments.

-

Virus Challenge: Mice are infected intraperitoneally with a lethal dose of CVB3.

-

Compound Administration: The treatment group receives intraperitoneal injections of this compound (e.g., 250 mg/kg body weight) twice daily. A control group receives a placebo (e.g., PBS).

-

Monitoring: The body weight and survival of the mice are monitored daily.

-

Tissue Analysis: After a predetermined period (e.g., 5 days post-infection), the mice are euthanized, and target organs such as the heart are harvested for virological and histological analysis. Viral load in the tissues is quantified by RT-qPCR and Western blotting for viral proteins.[1][2]

Mechanism of Action: Inhibition of Viral RNA Replication

The antiviral activity of this compound is attributed to its ability to inhibit viral RNA replication.[1][2] The proposed mechanism involves the targeting of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome.[2][4]

Caption: Proposed mechanism of antiviral action of this compound.

Sensory Properties of this compound Enantiomers

The distinct stereochemistry of the this compound enantiomers leads to notable differences in their sensory perception, specifically their odor profiles. This is a classic example of how chirality influences biological interactions, in this case, with olfactory receptors.

Quantitative Data: Odor Thresholds and Descriptors

| Enantiomer | Odor Descriptor | Odor Threshold (in air) |

| (R)-(-)-ethyl 3-hydroxyhexanoate | Sweet, woody, fruity | 2.1 ng/L |

| (S)-(+)-ethyl 3-hydroxyhexanoate | Weak fruity, aldehyde-like | 264.5 ng/L |

Data sourced from Leffingwell & Associates.

Experimental Protocol: Sensory Analysis

A general protocol for determining the odor thresholds and descriptors of chiral compounds involves gas chromatography-olfactometry (GC-O).

-

Sample Preparation: The individual enantiomers are synthesized or obtained in high chiral purity.

-

Chiral Gas Chromatography: The enantiomers are separated using a chiral GC column.

-

Olfactometry: The effluent from the GC column is split, with one portion directed to a detector (e.g., a flame ionization detector or mass spectrometer) and the other to a sniffing port.

-

Panelist Evaluation: Trained sensory panelists sniff the effluent at the sniffing port and record the odor descriptors and the retention times at which odors are detected.

-

Threshold Determination: The detection and recognition thresholds are determined by presenting a series of dilutions of each enantiomer to the panelists.

General Workflow for Enantiomer-Specific Biological Evaluation

The following diagram illustrates a general workflow for the comprehensive evaluation of the biological activities of this compound enantiomers.

Caption: General workflow for the enantioselective biological evaluation.

Conclusion

The available scientific literature reveals a nascent but promising understanding of the biological activities of this compound. The discovery of its potent antiviral properties opens a new avenue for the development of therapeutics for Coxsackievirus B infections. However, a critical knowledge gap exists regarding the specific contributions of the (R) and (S) enantiomers to this activity. The distinct sensory profiles of the enantiomers strongly suggest that other biological activities are also likely to be stereospecific. Future research should prioritize the separate evaluation of the (R) and (S) enantiomers in a range of biological assays to fully elucidate their therapeutic potential and to establish a clear structure-activity relationship. Such studies are essential for the rational design and development of novel drugs and other bioactive compounds based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Novel Antiviral Activity of this compound Against Coxsackievirus B Infection [frontiersin.org]

- 3. Novel Antiviral Activity of this compound Against Coxsackievirus B Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Antiviral Activity of this compound Against Coxsackievirus B Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-Hydroxyhexanoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxyhexanoate (B1247844) is a naturally occurring chiral molecule and a versatile synthetic building block. This technical guide provides a comprehensive overview of its discovery, historical and modern synthetic methodologies, biosynthetic pathways, and key applications. The information is presented to be a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development.

Discovery and Natural Occurrence

Ethyl 3-hydroxyhexanoate is a fatty acid ester that has been identified as a volatile flavor component in a variety of fruits, including papaya (Carica papaya) and mango (Mangifera indica).[1] It is also a metabolite produced by the yeast Saccharomyces cerevisiae, contributing to the sensory profile of fermented beverages.[1] The presence of this compound in nature, often as a specific enantiomer, has spurred interest in its synthesis and biological activity.

Chemical Synthesis

The synthesis of this compound has a rich history, with the Reformatsky reaction being the foundational method. This reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, provides a direct route to β-hydroxy esters.

Racemic Synthesis via the Reformatsky Reaction

The classical synthesis involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal. For this compound, this involves the reaction of butanal with ethyl bromoacetate (B1195939) .

Reaction Scheme:

Figure 1. General scheme of the Reformatsky reaction for the synthesis of racemic this compound.

The following is a general procedure for the Reformatsky reaction, which can be adapted for the synthesis of this compound.

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust (1.2 equivalents). The zinc is activated by stirring with a small amount of iodine or 1,2-dibromoethane (B42909) in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF) until the color disappears.

-

Reaction Mixture: A solution of butanal (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in the same inert solvent is added dropwise to the activated zinc suspension.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to initiate the reaction. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., 10% H₂SO₄).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Enantioselective Synthesis

The two enantiomers of this compound, (R)- and (S)-, possess distinct sensory properties and can serve as different chiral building blocks in synthesis. Therefore, methods for their enantioselective preparation are of significant importance.

A common and environmentally benign method for the stereoselective synthesis of (S)-ethyl 3-hydroxyhexanoate is the microbial reduction of the corresponding β-keto ester, ethyl 3-oxohexanoate (B1246410), using baker's yeast (Saccharomyces cerevisiae).

Reaction Scheme:

Figure 2. Enantioselective reduction of ethyl 3-oxohexanoate using baker's yeast.

This protocol is a general guideline for the yeast-mediated reduction.

-

Yeast Suspension: A suspension of baker's yeast (e.g., 100 g/L) is prepared in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0) containing a carbon source like glucose or sucrose.

-

Substrate Addition: Ethyl 3-oxohexanoate is added to the yeast suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible organic solvent like ethanol (B145695) to aid dispersion.

-

Fermentation: The mixture is incubated at a controlled temperature (typically 25-30 °C) with gentle agitation for a period ranging from 24 to 72 hours. The progress of the reduction is monitored by GC or TLC.

-

Work-up: After the reaction, the yeast cells are removed by filtration or centrifugation. The filtrate or supernatant is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are dried and the solvent is evaporated. The resulting product can be purified by column chromatography or distillation to yield enantiomerically enriched (S)-ethyl 3-hydroxyhexanoate. The enantiomeric excess (ee) is typically determined by chiral GC or HPLC.

Biosynthesis in Saccharomyces cerevisiae

In yeast, this compound is formed through the fatty acid synthesis and β-oxidation pathways. The key precursor is 3-hydroxyhexanoyl-CoA, which is subsequently esterified with ethanol. The formation of hexanoyl-CoA, a precursor to 3-hydroxyhexanoyl-CoA, can occur via the reverse β-oxidation pathway.

Figure 3. Simplified biosynthetic pathway of this compound in Saccharomyces cerevisiae via the reverse β-oxidation pathway.

The initial step involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by a thiolase.[2][3][4] This is followed by a series of reduction, dehydration, and another reduction step to yield butyryl-CoA.[3] The cycle continues with the condensation of butyryl-CoA and another acetyl-CoA molecule, eventually leading to 3-hydroxyhexanoyl-CoA.[3] This intermediate is then esterified with ethanol by an alcohol acyltransferase to produce this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 2305-25-1 | [1] |

| Molecular Formula | C₈H₁₆O₃ | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| Appearance | Colorless liquid | |

| Odor | Fruity, pineapple, green | |

| Boiling Point | 90-92 °C at 14 mmHg | |

| Density | 0.974 g/mL at 25 °C | |

| Refractive Index | 1.428 at 20 °C |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 4.15 | q | -O-CH₂ -CH₃ |

| 4.00 | m | -CH₂-CH (OH)-CH₂- |

| 2.45 | m | -CH(OH)-CH₂ -COO- |

| 1.45 | m | -CH₂-CH₂ -CH(OH)- |

| 1.33 | m | CH₃-CH₂ -CH₂- |

| 1.26 | t | -O-CH₂-CH₃ |

| 0.92 | t | CH₃ -CH₂-CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 172.8 | C =O |

| 68.3 | -C H(OH)- |

| 60.5 | -O-C H₂-CH₃ |

| 41.5 | -C H₂-COO- |

| 38.5 | -CH₂-C H₂-CH(OH)- |

| 18.8 | CH₃-C H₂-CH₂- |

| 14.2 | -O-CH₂-C H₃ |

| 13.9 | C H₃-CH₂-CH₂- |

Mass Spectrometry (MS) - Electron Ionization (EI)

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular ion) |

| 115 | [M - C₂H₅O]⁺ |

| 101 | [M - C₄H₉]⁺ |

| 88 | [CH₃CH(OH)CH₂CO]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₃H₇]⁺ |

Applications

This compound is a valuable compound with applications in several fields:

-

Flavors and Fragrances: Due to its pleasant fruity aroma, it is used as a flavoring agent in food and beverages and as a fragrance component in cosmetics and perfumes.

-

Chiral Building Block: The chiral nature of this compound makes it a useful starting material for the asymmetric synthesis of more complex molecules, including pharmaceuticals and natural products. The hydroxyl and ester functionalities provide handles for a variety of chemical transformations.

-

Pheromones: Some insect pheromones contain the 3-hydroxyhexanoate moiety, making its enantiomerically pure forms valuable for the synthesis of these semiochemicals for use in pest management.

Conclusion

This compound is a molecule with a significant history and a promising future. From its discovery in natural sources to its synthesis via classic organic reactions and modern biocatalytic methods, it continues to be a subject of interest for researchers. This guide has provided a detailed overview of its discovery, synthesis, and properties, with the aim of serving as a valuable technical resource for the scientific community. The provided experimental frameworks and data will be particularly useful for those looking to work with this versatile chiral compound.

References

- 1. This compound | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

The Role of Ethyl 3-Hydroxyhexanoate in the Symphony of Plant Scents: A Technical Guide

For Immediate Release

[CITY, State] – [Date] – In the intricate world of chemical communication between plants and their environment, volatile organic compounds (VOCs) serve as a crucial language. Among these, the ester ethyl 3-hydroxyhexanoate (B1247844) has been identified as a component of the aromatic bouquet of several plant species, particularly in their fruits. This technical guide provides an in-depth analysis of the current scientific understanding of the function of ethyl 3-hydroxyhexanoate in plant volatiles, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound in Plant Volatiles

This compound is a fatty acid ester recognized for its characteristic fruity, floral, and fresh aroma. It is a naturally occurring compound that has been identified in a variety of fruits, including papaya (Carica papaya), mango (Mangifera indica), citrus fruits, apples, and in wine.[1] Its presence in ripe fruits suggests a significant ecological role, primarily in the attraction of animal vectors for seed dispersal. The pleasant aroma of esters, in general, is a key component of the scent profile that signals fruit maturity and nutritional rewards to frugivores.[2][3][4]

While its primary characterized function in the broader environment is as a flavoring and fragrance agent, emerging evidence points towards its role as a semiochemical in insect communication. For instance, it has been identified as a pheromone for the fruit fly Myoleja lucida. This dual role in both plant and insect systems underscores the importance of understanding its specific functions in plant-insect interactions.

Quantitative Data on this compound in Plant Volatiles

Quantitative data on the emission of this compound from plants is limited. However, studies analyzing the volatile composition of fruits provide some insights into its relative abundance. The concentration of this compound can vary significantly depending on the plant species, cultivar, and the developmental stage of the fruit.

| Plant Species | Cultivar/Variety | Plant Part | Concentration/Relative Abundance | Reference |

| Carica papaya | Solo | Fruit | Identified as a volatile component | [5] |

| Mangifera indica | Not Specified | Fruit | Identified as a volatile component | [5] |

Note: Specific quantitative values for this compound are often not reported individually but as part of a broader class of esters. Further targeted quantitative studies are required to fill this knowledge gap.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, the general pathway for the formation of esters and hydroxy-acid derivatives in plants provides a probable framework.

Esters in plants are typically synthesized by alcohol acyltransferases (AATs), which catalyze the transfer of an acyl group from an acyl-CoA to an alcohol. The biosynthesis of this compound would therefore likely involve the following steps:

-

Formation of 3-hydroxyhexanoyl-CoA: This precursor is likely derived from the fatty acid beta-oxidation pathway.

-

Availability of Ethanol (B145695): Ethanol is produced in plant tissues, particularly during fruit ripening, through fermentation pathways.

-

Esterification: An uncharacterized alcohol acyltransferase (AAT) would then catalyze the esterification of 3-hydroxyhexanoyl-CoA with ethanol to produce this compound.

The following diagram illustrates the proposed general biosynthetic pathway:

Caption: Proposed biosynthesis of this compound.

Ecological Function and Signaling Pathways

The primary ecological function of this compound as a plant volatile is believed to be in the attraction of frugivorous animals for seed dispersal. The fruity and sweet aroma of this and other esters acts as an olfactory cue, signaling the presence of a mature and energy-rich food source.

While a direct signaling pathway within the plant initiated by or leading to the production of this compound is not yet known, its role in plant-insect interactions can be conceptualized as part of a broader chemical communication system.

The logical relationship in a plant-frugivore interaction involving this compound can be depicted as follows:

References

- 1. Optimization of headspace solid-phase microextraction conditions to determine fruity-aroma compounds produced by Neurospora sitophila - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scentjourner.com [scentjourner.com]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence and Biosynthesis of Alkyl Hydroxycinnamates in Plant Lipid Barriers - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-Hydroxyhexanoate: A Promising Chiral Building Block in Medicinal Chemistry with Antiviral Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxyhexanoate (B1247844), a chiral β-hydroxy ester, is emerging as a versatile building block in medicinal chemistry.[1][2][3] While traditionally utilized in the flavor and fragrance industries, its intrinsic chirality and functional groups make it an attractive starting material for the synthesis of complex, biologically active molecules.[4][5] This technical guide provides a comprehensive overview of the applications of ethyl 3-hydroxyhexanoate in medicinal chemistry, with a particular focus on its recently discovered antiviral properties.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol .[6][7] It is a fatty acid ester, specifically the ethyl ester of 3-hydroxyhexanoic acid.[6]

| Property | Value | Reference |

| CAS Number | 2305-25-1 | [7] |

| Molecular Formula | C8H16O3 | [6] |

| Molecular Weight | 160.21 g/mol | [6] |

| Boiling Point | 90-92 °C at 14 mmHg | [7] |

| Density | 0.974 g/mL | [7] |

| Refractive Index | 1.428 | [7] |

Applications in Medicinal Chemistry

As a Chiral Building Block

The primary application of this compound in medicinal chemistry lies in its use as a chiral precursor for the synthesis of more complex molecules with therapeutic potential. The stereocenter at the C3 position is a key feature that allows for the construction of enantiomerically pure pharmaceuticals, which is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Antiviral Activity against Coxsackievirus B

Recent research has identified this compound (referred to as EHX in the study) as a potent antiviral agent against Coxsackievirus B (CVB), a member of the Enterovirus genus responsible for a range of human diseases including myocarditis, pancreatitis, and meningitis.[4][8][9][10]

A pivotal study by Olasunkanmi et al. (2022) demonstrated that this compound significantly inhibits CVB replication both in vitro and in vivo.[4][8][9][10] The compound was found to act at the stage of viral RNA replication.[4][8][9]

Quantitative Antiviral Data

The antiviral efficacy of this compound against Coxsackievirus B3 (CVB3) was quantified to determine its therapeutic potential.

| Parameter | Value | Description |

| EC50 | 1.2 µM | 50% effective concentration, the concentration of the compound that inhibits 50% of the viral replication.[4][8] |

| CC50 | 25.6 µM | 50% cytotoxic concentration, the concentration of the compound that causes 50% cell death.[4][8] |

| SI | 20.8 | Selectivity Index (CC50/EC50), a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.[4][8] |

Experimental Protocols

In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)

This protocol is based on the methodology described by Olasunkanmi et al. (2022) for determining the antiviral activity of this compound against Coxsackievirus B3.[4][10]

1. Cell Culture and Virus Propagation:

- HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Coxsackievirus B3 (CVB3) is propagated in HeLa cells, and the viral titer is determined using a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

2. Cytopathic Effect (CPE) Inhibition Assay:

- HeLa cells are seeded in 96-well plates and incubated until they reach approximately 90% confluency.

- The cells are then infected with CVB3 at a specific multiplicity of infection (MOI).

- Immediately after infection, serial dilutions of this compound are added to the wells.

- Control wells include uninfected cells (cell control) and infected cells without the compound (virus control).

- The plates are incubated at 37°C in a 5% CO2 atmosphere.

- After a defined incubation period (e.g., 48 hours), the cytopathic effect (CPE) is observed under a microscope.

3. Cell Viability Assay (MTT Assay):

- To quantify the CPE, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

- MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

- The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

- The percentage of cell viability is calculated relative to the cell control.

4. Data Analysis:

- The EC50 value is determined by plotting the percentage of viral inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

- The CC50 value is determined similarly, using data from uninfected cells treated with the compound.

- The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

In Vivo Antiviral Assay (Mouse Model)

This protocol is a summary of the in vivo experiments conducted by Olasunkanmi et al. (2022).[10]

1. Animal Model:

- Suckling BALB/c mice are used as the animal model for CVB3 infection.

2. Infection and Treatment:

- Mice are infected with a lethal dose of CVB3 via intraperitoneal injection.

- A treatment group receives intraperitoneal injections of this compound (e.g., 250 mg/kg body weight) at specified intervals post-infection (e.g., every 12 hours).[10]

- A control group receives a placebo (e.g., PBS).

3. Monitoring and Endpoint:

- The mice are monitored daily for clinical signs of disease, such as weight loss and mortality.

- At the end of the experiment (e.g., day 5 post-infection), tissues such as the heart are harvested for virological and histological analysis.

4. Analysis:

- Viral titers in the harvested tissues are determined by plaque assay or TCID50.

- Histopathological examination of the tissues is performed to assess the extent of tissue damage and inflammation.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound against Coxsackievirus B

The study by Olasunkanmi et al. (2022) suggests that this compound inhibits Coxsackievirus B replication by targeting the viral RNA replication step.[4][8][9] The following diagram illustrates a simplified logical flow of the proposed mechanism.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Antiviral Screening

The following diagram outlines a typical workflow for screening compounds for antiviral activity, as exemplified by the studies on this compound.

Caption: General experimental workflow for antiviral drug screening.

Conclusion

This compound has demonstrated significant potential as a valuable chiral building block in medicinal chemistry. Its recent identification as a potent inhibitor of Coxsackievirus B replication opens up new avenues for the development of novel antiviral therapeutics.[4][8][9][10] The favorable safety profile of this compound, as evidenced by its use as a food additive, further enhances its attractiveness as a lead compound for drug development.[4][8] Future research should focus on structure-activity relationship (SAR) studies to optimize its antiviral potency and pharmacokinetic properties, as well as further elucidate its precise molecular mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycosurf [glycosurf.com]

- 3. Illustrated Glossary of Organic Chemistry - Beta-hydroxy ester [chem.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 2305-25-1 [thegoodscentscompany.com]

- 6. This compound | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Novel Antiviral Activity of this compound Against Coxsackievirus B Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Antiviral Activity of this compound Against Coxsackievirus B Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel Antiviral Activity of this compound Against Coxsackievirus B Infection [frontiersin.org]

Methodological & Application

Application Notes: Synthesis of Ethyl 3-Hydroxyhexanoate via the Reformatsky Reaction

Introduction

β-Hydroxy esters are crucial structural motifs found in a wide range of biologically active molecules and serve as versatile intermediates in organic synthesis.[1] The Reformatsky reaction offers a robust and reliable method for synthesizing these compounds by condensing aldehydes or ketones with α-halo esters in the presence of metallic zinc.[2][3] This reaction is valued for its operational simplicity, broad substrate scope, and the formation of a stable organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard or organolithium reagents, thus preventing side reactions like self-condensation with the ester group.[3][4]

This document provides a detailed protocol for the synthesis of ethyl 3-hydroxyhexanoate (B1247844), a valuable β-hydroxy ester, through the reaction of butanal and ethyl bromoacetate (B1195939) using zinc metal.

Reaction Principle and Mechanism

The Reformatsky reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester to form an organozinc reagent.[4][5] This intermediate, a zinc enolate, then reacts with the carbonyl carbon of an aldehyde or ketone.[6] The reaction proceeds through a six-membered chair-like transition state where the carbonyl oxygen coordinates with the zinc atom.[4] A subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester and zinc(II) salts.[3][4]

Caption: Mechanism of the Reformatsky Reaction.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis of this compound.

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalence | Physical Form |

| Butanal | C₄H₈O | 72.11 | 10.0 | 1.0 | Liquid |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 15.0 | 1.5 | Liquid |

| Zinc Dust (<10 µm) | Zn | 65.38 | 22.5 | 2.25 | Solid Powder |

| Iodine (for activation) | I₂ | 253.81 | ~0.1 | catalytic | Solid |

| Toluene | C₇H₈ | 92.14 | ~50 mL | - | Solvent |

| Hydrochloric Acid | HCl | 36.46 | - | - | 10% Aqueous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Saturated Aq. |

| Brine | NaCl(aq) | 58.44 | - | - | Saturated Aq. |

| Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | - | - | Anhydrous |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | - | - | Solvent |

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Inert atmosphere setup (Nitrogen or Argon)

Detailed Procedure

The following workflow outlines the key steps of the synthesis.

Caption: Experimental Workflow for Reformatsky Synthesis.

Step-by-Step Instructions:

-

Zinc Activation: To a dry 100 mL three-neck flask under an inert atmosphere, add zinc dust (22.5 mmol) and a crystal of iodine. Add 30 mL of anhydrous toluene. Heat the suspension to reflux for 5-10 minutes until the iodine color disappears, indicating zinc activation.[5] Cool the mixture to room temperature.

-

Reaction Setup: To the activated zinc suspension, add ethyl bromoacetate (15.0 mmol) via syringe. In a separate flask, prepare a solution of butanal (10.0 mmol) in 10 mL of anhydrous toluene.

-

Addition and Reaction: Add the butanal solution dropwise to the zinc and ester suspension over 15 minutes using the dropping funnel. After the addition is complete, heat the resulting mixture to 90 °C with vigorous stirring for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly quench the reaction by adding 20 mL of 10% aqueous HCl to dissolve the unreacted zinc and zinc salts.

-

Extraction: Filter the suspension to remove any remaining solids. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate (2x 25 mL).

-

Washing: Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).[1]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-